1,3-Butanedithiol

描述

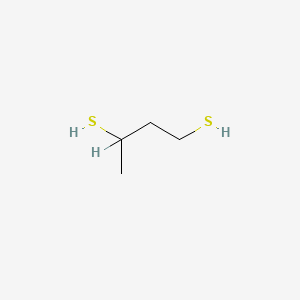

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPRJBZFCWFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865146 | |

| Record name | Butane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with meaty odour | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052 (d20/4) | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24330-52-7 | |

| Record name | 1,3-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VJA9KBCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,3 Butanedithiol and Its Functionalized Analogs

Contemporary Pathways for 1,3-Butanedithiol Synthesis

Modern synthetic routes to this compound often leverage well-established reaction mechanisms while seeking to improve yield, purity, and scalability. These pathways range from direct substitution reactions to complex, multi-step sequences involving stereochemical control.

Nucleophilic substitution remains a cornerstone for the synthesis of this compound, typically starting from a butane (B89635) backbone with suitable leaving groups. The bimolecular nucleophilic substitution (S_N2) mechanism is common in these transformations.

One of the most established methods involves a two-step process beginning with 1,3-dibromobutane (B89751). In the first step, 1,3-dibromobutane is reacted with thiourea (B124793) in an aqueous medium, which forms an intermediate isothiouronium salt. This intermediate is subsequently hydrolyzed, often using a reagent like ethane-1,2-diamine under reflux, to liberate the final this compound product. This method, while reliable, yields a moderate 42%.

A more direct and simpler approach is the reaction of 1,3-dibromobutane with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH). This reaction proceeds via a direct S_N2 mechanism where the hydrosulfide ion displaces the bromide leaving groups. The advantages of this method include fewer synthetic steps and greater potential for industrial scale-up. For both pathways, an inert atmosphere is typically required to prevent the unwanted oxidation of the thiol groups.

Table 1: Comparison of Nucleophilic Substitution Methods for this compound Synthesis

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

| Thiourea Reaction + Hydrolysis | 1,3-Dibromobutane | Thiourea, Ethane-1,2-diamine | Reflux, inert atmosphere | ~42 | Well-established, two-step process. |

| Direct S_N2 Substitution | 1,3-Dibromobutane | Sodium Hydrosulfide (NaSH) | Aqueous medium, inert atmosphere | Not Specified | Simpler, one-step route suitable for industrial scale. |

In more complex syntheses, particularly those involving functionalized analogs or requiring tolerance of various reaction conditions, the use of thiol-protecting groups is indispensable. nih.govjsta.cl These groups mask the reactive thiol functionality, preventing side reactions such as oxidation to disulfides, and are removed at a later, strategic point in the synthetic sequence. nih.govjsta.cl

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. The tert-butyl group is known for its robustness and has been employed in the synthesis of 1,3-dithiol precursors. nih.govrsc.org For instance, 1,3-bis-tert-butyl thioethers can be synthesized and later deprotected to generate the corresponding 1,3-dithiol. nih.govrsc.org This strategy was leveraged in the development of a one-step synthesis of 1,2-dithiolanes, where the removal of the tert-butyl groups and subsequent disulfide bond formation occur in a single pot. nih.gov

Another common protecting group is benzyl (B1604629). In the synthesis of functionalized analogs like 4-dimethylamino-1,3-butanedithiol, the corresponding bis(benzylthio) derivative serves as a stable intermediate. tandfonline.com The benzyl groups are then removed via debenzylation to yield the free dithiol. tandfonline.com Other protecting groups used in organosulfur chemistry include thioacetyl, pyridyl disulfide, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). jsta.cl

Table 2: Selected Thiol-Protecting Groups in Organic Synthesis

| Protecting Group | Precursor Example | Deprotection Method | Key Features |

| tert-Butyl | 1,3-bis-tert-butyl thioether | Reaction with Br₂ and acetyl chloride. rsc.org | Robust and stable under many conditions. nih.govrsc.org |

| Benzyl | bis(benzylthio) derivative | Debenzylation (e.g., sodium in liquid ammonia). tandfonline.com | Commonly used for protecting thiols in multi-step synthesis. tandfonline.com |

| Thioacetyl | Vinyl monomers with thioacetyl groups | Treatment with an alkyl amine. jsta.cl | Used in RAFT polymerization to introduce protected thiols. jsta.cl |

| TBDMS | TBDMS-protected thiol | Conditions specific to silyl ether cleavage. jsta.cl | Utilized in ATRP and NMP polymerization methods. jsta.cl |

This compound possesses a chiral center at the third carbon (C3), meaning it can exist as (R) and (S) enantiomers. While most standard synthetic preparations result in a racemic mixture, the development of enantiomerically pure chiral compounds is often necessary for applications in pharmaceuticals and materials science. researchgate.net

Direct enantioselective synthesis of this compound is challenging; however, significant progress has been made in the synthesis of its close analog, 1,3-butanediol (B41344), which provides a blueprint for potential strategies. A highly enantioselective synthesis of (R)-1,3-butanediol has been achieved through deracemization, a process that converts a racemate into a single, optically pure stereoisomer. researchgate.netnih.gov This was accomplished using a whole-cell biocatalytic cascade system. researchgate.netnih.gov The process involves two key steps:

Enantioselective Oxidation : The (S)-enantiomer of racemic 1,3-butanediol is selectively oxidized to 4-hydroxy-2-butanone (B42824) by the microorganism Candida parapsilosis. nih.gov

Asymmetric Reduction : The resulting keto-alcohol intermediate is then asymmetrically reduced to the desired (R)-1,3-butanediol by a second microorganism, Pichia kudriavzevii. nih.gov

This biocatalytic approach allows for the transformation of a low-cost racemate into a high-value, enantiomerically pure product with an enantiomeric excess of 99.5% and a theoretical yield approaching 100%. researchgate.netnih.gov Such bio-based methods highlight a promising direction for producing chiral derivatives of the 1,3-butane backbone.

Table 3: Biocatalytic Deracemization of Racemic 1,3-Butanediol

| Step | Reaction | Biocatalyst | Product | Outcome |

| 1 | Selective oxidation of (S)-1,3-butanediol | Candida parapsilosis QC-76 | 4-hydroxy-2-butanone | Removal of the undesired (S)-enantiomer from the mixture. nih.gov |

| 2 | Asymmetric reduction of intermediate | Pichia kudriavzevii QC-1 | (R)-1,3-butanediol | Conversion of the intermediate to the desired (R)-enantiomer. nih.gov |

Thiol-Protecting Group Chemistry in Multi-step Syntheses

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic strategies. For this compound and its precursors, this involves developing catalyst- and solvent-free methods and utilizing renewable resources as starting materials.

Eliminating catalysts and solvents from chemical reactions can significantly reduce waste, cost, and environmental hazards. While many reactions involving dithiols rely on catalysts, some can proceed under catalyst-free conditions, often by using thermal energy. rsc.orgacs.org For example, the synthesis of poly(disulfide)s from dithiols and diisopropyl azodicarboxylate (DIAD) can be performed without a catalyst at elevated temperatures (e.g., 60 °C). acs.org Although the reaction is slower than its catalyzed counterpart, it demonstrates the feasibility of a catalyst-free approach for reactions involving dithiols. acs.org

Solvent-free, or neat, reaction conditions are also a key goal of green chemistry. The thioacetalization of carbonyl compounds using dithiols has been successfully performed under solvent-free conditions at room temperature, using a solid-supported acid catalyst that can be easily recovered and reused. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the applicability of solvent-free principles to reactions involving dithiols, which could be adapted for related syntheses. organic-chemistry.orgresearchgate.net

The transition from petrochemical feedstocks to renewable, biomass-derived sources is a central tenet of sustainable chemistry. rsc.orgosti.gov While direct synthesis of this compound from biomass is not yet established, routes to its structural precursor, 1,3-butanediol, have been developed, paving the way for a more sustainable production lifecycle.

Catalyst-Free and Solvent-Free Methodologies [3, 9]

Strategies for Selective Functionalization of this compound

The selective functionalization of this compound presents a unique chemical challenge due to the presence of two nucleophilic thiol groups at the C1 and C3 positions. These groups are chemically distinct—one is a primary thiol and the other is a secondary thiol—a feature that can be exploited to achieve regioselectivity. Strategies for modifying only one of the two thiol groups are crucial for synthesizing asymmetrically functionalized analogs, which are valuable intermediates in polymer chemistry, materials science, and the synthesis of complex organic molecules. Key strategies revolve around controlling reaction conditions, leveraging the inherent reactivity differences between the two thiol groups, and employing protecting group chemistry.

The differential reactivity of the primary and secondary thiols can be influenced by factors such as steric hindrance and the choice of base and solvent. The primary thiol is generally less sterically hindered, which can favor its reaction with bulky electrophiles. Conversely, the acidity and nucleophilicity of the two thiols can be modulated by the reaction medium. For instance, in regioselective alkylation reactions, the choice of base, solvent, and counter-ion can significantly influence which thiol is deprotonated and reacts preferentially. beilstein-journals.org While direct studies on this compound are not extensively detailed in isolation, the principles are well-established in the functionalization of other polyols and polythiols. beilstein-journals.orgnih.gov

A common approach to achieve monofunctionalization is the reaction of the dithiol with a sub-stoichiometric amount of an electrophile. This method relies on statistical distribution and is most effective when there is a significant difference in the reactivity of the two sites. For example, reacting this compound with less than one equivalent of an alkyl halide under carefully controlled basic conditions can lead to a mixture of mono-alkylated and di-alkylated products, from which the desired mono-functionalized analog can be isolated.

A more precise method for ensuring selective functionalization is the use of orthogonal protecting groups. wikipedia.org This strategy involves the protection of one thiol group, allowing the other to be modified. Subsequently, the protecting group is removed, liberating the first thiol for a different chemical transformation. wikipedia.org This allows for the stepwise and controlled synthesis of complex, heterobifunctional molecules. Thioacetals, for instance, are stable protecting groups for carbonyls formed from dithiols, but the principles of protection can be applied to the thiols themselves. wikipedia.orgorganic-chemistry.org

The table below summarizes research findings on the regioselective functionalization applicable to di-functional compounds like this compound, highlighting the reaction conditions that govern selectivity.

Table 1: Research Findings on Regioselective Functionalization Strategies

| Reaction Type | Substrate Type | Reagents and Conditions | Key Finding | Citation |

|---|---|---|---|---|

| N-Alkylation | Indazole | NaH in THF with alkyl bromide | The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) proved to be a highly promising system for achieving selective N-1 alkylation. | beilstein-journals.org |

| N-Alkylation | Purines | Methyl iodide, (Bu)4NH4OH, Microwave irradiation at 50-60°C | Microwave irradiation significantly improved reaction yields and provided high regioselectivity for the N9-methylated isomer. | ub.edu |

| C-H Alkylation | 1,3-Butanediol | Acridinium photoredox catalyst, thiophosphoric acid HAT catalyst, DCM | The use of a non-coordinating solvent like dichloromethane (B109758) (DCM) enhanced selectivity for the secondary α-alkoxy C-H position by lowering the bond dissociation energy via intramolecular hydrogen bonding. | nih.gov |

| α-Alkylation | Ketones | Magnesium enamide, alkyl chlorides/fluorides | A highly nucleophilic magnesium enamide derived from an unsymmetrical ketone undergoes regioselective α-alkylation. | researchgate.net |

| Polymer Functionalization | Crosslinked chloromethyl polystyrene | 1,4-Butanedithiol (B72698) | Demonstrates monofunctionalization where one thiol reacts with the polymer backbone, leaving the other thiol available for further reactions. This illustrates site-site interaction control. | acs.org |

These findings underscore that a combination of factors, including the choice of solvent, base, catalyst, and even the energy source (e.g., microwave irradiation), can be strategically employed to direct the functionalization to a specific site on a poly-functional molecule.

Theoretical and Computational Chemistry of 1,3 Butanedithiol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are essential for understanding the fundamental electronic properties that govern the behavior of 1,3-butanedithiol. These calculations can predict molecular geometries, conformational energies, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energy of molecules. For flexible molecules like butanedithiols, DFT is particularly useful for identifying stable conformational isomers and the energy barriers between them.

While specific DFT studies on this compound are sparse, research on its isomer, 1,2-butanedithiol (B95073), provides a clear example of the methodology. A conformational search using the B3LYP-D3(BJ) functional can identify the most stable arrangements of the molecule. uva.es For 1,2-butanedithiol, calculations predicted eight conformers within an energy range of 5 kJ mol⁻¹, with two dominant conformers—one with a trans and one with a gauche carbon backbone—being observed experimentally. uva.es These conformers are stabilized by weak intramolecular S-H···S hydrogen bonds and other non-covalent interactions. uva.esuva.es A similar approach for this compound would be expected to identify its preferred gauche and trans states, governed by the rotational freedom around its C-C single bonds.

Table 1: Illustrative DFT-Calculated Relative Energies of 1,2-Butanedithiol Conformers This table shows data for the analogue 1,2-butanedithiol to demonstrate the type of information generated by DFT studies.

| Conformer | Relative Gibbs Energy (kJ mol⁻¹) | Key Structural Feature |

|---|---|---|

| aG'G'g (Global Minimum) | 0.0 | trans-carbon skeleton, gauche-thiol groups |

| g'GG'g' | 0.9 | gauche-carbon skeleton, gauche-thiol groups |

| Other Conformers | > 1.0 | Various other gauche/anti arrangements |

Data sourced from studies on 1,2-butanedithiol. uva.esuva.es

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), are often used alongside DFT to provide higher accuracy for electronic energy calculations. uva.es These methods are crucial for validating DFT results and for a deeper understanding of electronic properties like bond dissociation energies, charge distribution, and intramolecular interactions. uva.es

In studies of dithiols, ab initio calculations help to accurately quantify the strength of weak intramolecular hydrogen bonds (S-H···S), which influence conformational preferences. uva.esuva.es For example, in the most stable conformer of 1,2-butanedithiol, the S-H···S distance was calculated to be approximately 2.79 Å, indicating a favorable interaction. uva.es Furthermore, these methods are used to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity. Studies on substituted thiophenols have shown that ab initio Hartree-Fock methods can accurately predict NMR chemical shifts, which correlate with the electronic effects of different functional groups. rsc.orgrsc.org

Density Functional Theory (DFT) Studies on Conformational Isomers [8, 17, 22, 24, 25]

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments.

MD simulations are a powerful tool for studying how a solute molecule like this compound interacts with solvent molecules. By simulating the molecule in a box of solvent (e.g., water or organic solvents), one can analyze the structure of the solvation shell, the nature of intermolecular hydrogen bonds, and changes in the solute's conformation. nih.govresearchgate.net

Detailed MD studies on the analogous compound 1,3-butanediol (B41344) in aqueous binary solvents reveal significant insights into solvation. researchgate.netnih.gov These studies show that in water, the diol preferentially forms intermolecular hydrogen bonds with surrounding water molecules. mdpi.com However, in mixed solvents, organic molecules can displace water from the solvation shell. researchgate.netnih.gov The degree of this replacement depends on the organic solvent's properties, following the order: DMSO >> 1,4-Dioxane > Acetonitrile. researchgate.net In solvents with low water content, 1,3-butanediol is more likely to form an intramolecular hydrogen bond. researchgate.netnih.gov A similar approach applied to this compound would elucidate how its conformation and intermolecular interactions are influenced by the solvent environment.

Table 2: Summary of Solvation Effects on 1,3-Butanediol from MD Simulations This table describes findings for the analogue 1,3-butanediol to illustrate the insights gained from MD simulations.

| Solvent System | Primary Finding | Reference |

|---|---|---|

| Pure Water | Intermolecular hydrogen bonding with water dominates. | mdpi.com |

| Acetonitrile-Water (High AN conc.) | Formation of intramolecular hydrogen bonds is favored. | researchgate.netnih.gov |

| DMSO-Water | DMSO molecules significantly replace water in the solvation shell. | researchgate.netnih.gov |

The interaction of dithiols with metal surfaces is critical for applications in molecular electronics and self-assembled monolayers. Computational modeling, primarily using DFT, is used to investigate the adsorption process, including preferred binding sites, adsorption energies, and changes to the molecule upon binding.

Studies on the adsorption of 1,4-butanedithiol (B72698) on gold surfaces (Au(111) and Au(100)) show that the molecule adsorbs with its alkane chain roughly parallel to the surface, allowing both sulfur atoms to bond with the gold. aps.org A key finding is that the dissociation of the S-H bonds to form a butanedithiolate radical on the surface is energetically preferred over the adsorption of the intact molecule. aps.org The sulfur atoms of the resulting radical tend to occupy hollow or bridge sites on the gold lattice. aps.org The calculated adsorption energies for these chemisorbed species are significant, indicating the formation of strong sulfur-gold bonds. aps.orgresearchgate.net

Table 3: Illustrative DFT-Calculated Adsorption Energies for Dithiol Systems on Gold Surfaces This table presents data for related dithiol systems to exemplify the results from surface adsorption modeling.

| System | Surface | Adsorption Energy (eV) | Key Finding |

|---|---|---|---|

| 1,4-Butanedithiol radical | Au(111) | -2.26 | Dissociative chemisorption is favored. |

| 1,4-Butanedithiol radical | Au(100) | -2.67 | Adsorption is stronger on the Au(100) surface. |

| Jug-C4-thiol (complex dithiol) | Au(111) | -1.70 to -1.92 | Chemisorption involves ionocovalent S-Au bonds. |

Data sourced from studies on 1,4-butanedithiol and a more complex dithiol. aps.orgresearchgate.net

Analysis of Solvation Effects and Intermolecular Interactions

Reaction Energetics and Transition State Analysis in this compound Chemistry

Understanding the chemical reactivity of this compound requires the study of its reaction mechanisms, including the energies of reactants, products, and the transition states that connect them. DFT calculations are a primary tool for mapping these reaction pathways.

For reactions involving thiols, such as the thiol-Michael addition or reactions with hydroperoxides, DFT can be used to construct a complete Gibbs free energy profile. whiterose.ac.uknih.gov This involves optimizing the geometries of all reactants, intermediates, transition states, and products. The transition state, which represents the highest energy point along the reaction coordinate, is a critical structure to identify. Its energy determines the activation energy (ΔG‡) of the reaction. whiterose.ac.ukrsc.org For instance, in the reaction of hexane (B92381) thiol with methyl hydroperoxide, the activation free energy was calculated to be 40.7 kcal mol⁻¹, with a highly exothermic reaction free energy of -27.5 kcal mol⁻¹. whiterose.ac.uk Similar analyses for this compound would reveal the kinetics and thermodynamics of its characteristic reactions, such as oxidation to form cyclic disulfides or its participation in nucleophilic additions.

Table 4: Example Activation and Reaction Energies for Thiol Reactions Calculated by DFT This table provides data from various thiol reactions to illustrate the type of energetic information obtained from computational studies.

| Reaction | Computational Method | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG) |

|---|---|---|---|

| Hexane thiol + MeOOH | DFT | 40.7 kcal mol⁻¹ | -27.5 kcal mol⁻¹ |

| Cysteine + Acrylamide | DFT-BVP86 | ~52 kcal mol⁻¹ (217.8 kJ mol⁻¹) | Not reported |

Data sourced from computational studies on hexane thiol and cysteine. whiterose.ac.ukrsc.org

Chemical Reactivity, Transformation Mechanisms, and Kinetics of 1,3 Butanedithiol

Nucleophilic Properties and Thiol-Specific Transformationsbenchchem.com

The thiol groups of 1,3-butanedithiol are nucleophilic, meaning they can donate an electron pair to an electrophile to form a new covalent bond. This property underlies many of its characteristic reactions.

This compound can participate in addition reactions, particularly with compounds containing carbon-carbon double or triple bonds. A notable example is the thiol-ene "click" reaction, a highly efficient and versatile method for forming carbon-sulfur bonds. kit.edumdpi.comresearchgate.net This reaction can be initiated either by radicals or by base catalysis. kit.edu

In the radical-initiated thiol-ene reaction, a thiyl radical is generated from this compound, which then adds across an alkene (the "ene"). mdpi.com This process is atom-economical, meaning all atoms from the reactants are incorporated into the product. mdpi.com The reaction proceeds via a step-growth mechanism and is generally insensitive to oxygen and water. researchgate.net Photochemical initiation is a common method, allowing for spatial and temporal control of the reaction. kit.edu

Base-catalyzed thiol-ene reactions, also known as Michael additions, occur with electron-deficient alkenes. kit.edu The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene.

These reactions are valuable in polymer chemistry for creating diverse macromolecular structures, including linear polymers and networks, as well as for modifying surfaces. kit.edu

| Reaction Type | Reactant | Key Features | Initiation |

|---|---|---|---|

| Radical Thiol-Ene | Alkene | Atom-economical, step-growth mechanism | Radical initiator (e.g., AIBN), UV light |

| Base-Catalyzed Thiol-Ene (Michael Addition) | Electron-deficient alkene | Formation of thiolate intermediate | Base (e.g., amine) |

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. This reversible reaction is fundamental in many biological processes, such as protein folding. libretexts.org

The reactivity of this compound in these exchanges is influenced by the stability of the resulting disulfide. Intramolecular exchange can lead to the formation of a cyclic disulfide, 4-methyl-1,2-dithiolane. The rate of these exchange reactions is pH-dependent, as the concentration of the reactive thiolate species increases with pH.

Addition Reactions and Thiol-Ene Click Chemistry Mechanisms [1, 9, 16, 19, 23, 26]

Oxidation and Reduction Pathways of 1,3-Butanedithiolbenchchem.combiotrend.com

The thiol groups of this compound are readily oxidized and the resulting disulfides can be reduced back to the thiol form.

Controlled oxidation of this compound can yield either a cyclic intramolecular disulfide or acyclic intermolecular disulfides (polymers). The formation of the cyclic product, 4-methyl-1,2-dithiolane, is favored under dilute conditions, which promote intramolecular reactions. acs.org

Various oxidizing agents can be employed, including oxygen, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The oxidation with DMSO is particularly effective for producing disulfides. researchgate.net The reaction of dithiols like 1,3-propanedithiol (B87085) and 1,4-butanedithiol (B72698) with DMSO has been shown to produce the corresponding cyclic disulfides. researchgate.netresearchgate.net The reaction of 1,3-bis-tert-butyl thioethers with bromine provides a one-step synthesis of functionalized 1,2-dithiolanes. rsc.orgnih.gov

| Oxidizing Agent | Product(s) | Conditions |

|---|---|---|

| Oxygen | Cyclic and/or acyclic disulfides | Mild conditions |

| Hydrogen Peroxide | Disulfides | |

| Dimethyl Sulfoxide (DMSO) | Disulfides | Efficient for various thiols researchgate.net |

| Bromine | Functionalized 1,2-dithiolanes | From 1,3-bis-tert-butyl thioethers rsc.orgnih.gov |

The disulfide bond in oxidized this compound can be cleaved by reducing agents to regenerate the free thiol. This reduction is a key process in many biological systems, where enzymes maintain a reducing environment. libretexts.org Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reduction of disulfides is essentially the reverse of the oxidation process and is often achieved through thiol-disulfide exchange reactions with a reducing agent in excess. usbio.net

Controlled Oxidation to Cyclic and Acyclic Disulfides [1, 5, 20, 30]

Radical Chemistry Involving 1,3-Butanedithiolbenchchem.com

Thiols can act as hydrogen-atom donors, a property that makes them effective radical scavengers. google.com The relatively weak S-H bond can be homolytically cleaved to yield a thiyl radical and a hydrogen atom. This allows thiols to quench reactive radical species, thereby terminating radical chain reactions.

In the context of atmospheric chemistry, this compound is predicted to react with hydroxyl radicals, with an estimated half-life of about 1.36 hours. thegoodscentscompany.com This indicates its potential to be degraded in the atmosphere through radical-mediated oxidation processes.

Thiol-Radical Addition and Chain Transfer Reactions

The thiol-ene reaction is a powerful and versatile chemical transformation that proceeds via a radical-mediated step-growth mechanism. dergipark.org.tr This reaction involves the addition of a thiol, such as this compound, to a carbon-carbon double bond (an "ene"). The process is typically initiated by heat or light, which generates a thiyl radical (RS•) from the thiol. usm.edu

The generally accepted mechanism for this free-radical process occurs in two primary steps: scispace.com

Propagation: A thiyl radical adds across an ene, forming a carbon-centered radical. This step is distinct from the homopropagation seen in chain-growth polymerization. scispace.com

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical, which can then participate in a subsequent propagation step, continuing the reaction cycle. scispace.com

The reactivity in thiol-ene additions can be influenced by several factors, including the structure of both the thiol and the ene. For instance, studies have shown that electron-rich vinyl ethers exhibit high reactivity towards thiols. core.ac.uk Mechanistic investigations often employ techniques like electron spin resonance (ESR) spectroscopy to confirm the presence of radical intermediates. encyclopedia.pub

Kinetic Studies and Mechanistic Elucidation of this compound Reactions

Kinetic studies are essential for understanding the rate and mechanism of chemical reactions. For thiol-ene polymerizations, the kinetics are influenced by the rates of both the propagation and chain transfer steps. researchgate.net The process is often described as a radical step-growth procedure, combining features of both classical radical and step-growth polymerizations. dergipark.org.tr

The chain transfer constant (C_tr), defined as the ratio of the rate constant for chain transfer (k_tr) to that of propagation (k_p), is a key parameter in these kinetic studies. utexas.edu A high chain transfer constant signifies an efficient chain transfer agent, which is characteristic of thiols. utexas.edu The Mayo method is a classical approach used to determine these constants. bonlab.info While specific kinetic data for this compound was not available in the searched literature, data for similar thiols in polymerization reactions provide valuable context. For example, in the free radical polymerization of styrene, dithiols like 1,6-hexanedithiol (B72623) have shown significant chain transfer activity. tandfonline.com

Table 1: Chain Transfer Constants (C_tr) for Various Thiols

| Chain Transfer Agent | Monomer | C_tr |

|---|---|---|

| 1,6-Hexanedithiol | Methyl Methacrylate | 0.82 |

| 1,6-Hexanedithiol | Styrene | 3.37 |

| Dodecanethiol | Vinyl Acetate | 223 |

This table presents kinetic data for representative thiols to illustrate their activity as chain transfer agents. bonlab.infotandfonline.com The specific value for this compound was not found in the provided sources.

Mechanistic elucidation is further supported by computational studies using quantum chemical tools, which can model hydrogen abstraction from thiols and addition reactions to monomers, helping to predict reactivity and potential side reactions. dergipark.org.tr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,6-Hexanedithiol |

| Dodecanethiol |

| Methyl Methacrylate |

| Styrene |

Advanced Applications of 1,3 Butanedithiol in Contemporary Chemical Research

Coordination Chemistry and Ligand Design with 1,3-Butanedithiol

The presence of two thiol groups makes this compound an effective ligand in coordination chemistry. These sulfur-containing functional groups can readily coordinate to metal centers, leading to the formation of stable metal-thiolate complexes with diverse structures and properties.

The synthesis of metal complexes involving this compound typically proceeds through the reaction of a metal salt with the dithiol in a suitable solvent. The deprotonation of the thiol groups facilitates coordination to the metal ion. A general approach involves mixing a metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II)) with this compound, often in a 1:2 metal-to-ligand molar ratio, in a solvent like ethanol. jchemlett.com The resulting complexes can be characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding.

For instance, Fourier-transform infrared (FTIR) spectroscopy is instrumental in confirming the coordination of the thiol groups, often indicated by the disappearance or shift of the S-H stretching vibration. UV-Visible spectroscopy provides insights into the electronic transitions within the complex, which can help determine the coordination geometry around the metal center. researchgate.net Elemental analysis is used to confirm the stoichiometry of the resulting complexes. researchgate.net Depending on the metal and reaction conditions, the resulting complexes can adopt various geometries, such as square planar or octahedral. researchgate.net

A study on related Schiff base complexes derived from 1-phenylbutane-1,3-dione demonstrated that the ligand can act as a dibasic tetradentate ligand, coordinating to metal ions like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net While not directly involving this compound, this research highlights the versatility of the butanedione backbone in forming stable metal complexes with defined geometries. researchgate.net

The ability of this compound to act as a chelating ligand is of significant interest in the field of transition metal catalysis. Chelating ligands can enhance the stability and influence the reactivity of metal catalysts. The two sulfur atoms of this compound can bind to a single metal center, forming a stable six-membered ring, a favorable conformation in coordination chemistry. This chelation can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity.

While specific catalytic applications directly employing this compound as a primary ligand are not extensively detailed in the provided context, the broader class of 1,3-N,O-chelating ligands, which share a similar 1,3-chelation motif, has been shown to be effective in various catalytic transformations. rsc.org These ligands exhibit flexible bonding modes and participate in diverse reactivity, including the activation of inert bonds. rsc.org The principles governing these systems can be extrapolated to dithiol ligands like this compound. The development of catalysts with tailored ligands is crucial for achieving high efficiency and selectivity in chemical reactions. hector-fellow-academy.de

The directional and specific interactions of thiol groups with certain surfaces, particularly gold, make this compound a valuable component in supramolecular chemistry and the construction of self-assembled monolayers (SAMs). researchgate.netwikipedia.org SAMs are highly ordered molecular layers that form spontaneously on a substrate. wikipedia.org

When this compound is exposed to a gold surface, the thiol groups can form strong coordinative bonds with the gold atoms. researchgate.netwikipedia.org This can lead to different arrangements, including a "lying down" phase where both thiol groups bind to the surface, or a "standing up" phase where one thiol group binds to the surface and the other remains free. researchgate.net The formation of these phases is influenced by factors such as the concentration of the dithiol and the exposure time. researchgate.net The ability to form these organized structures is fundamental to creating functional surfaces with tailored chemical and physical properties.

The principles of self-assembly are not limited to surfaces. In solution, molecules can form well-defined aggregates through non-covalent interactions. The interplay of ligand-metal coordination and other intermolecular forces can lead to the formation of complex supramolecular architectures. While direct examples with this compound are not prominent in the search results, the broader field of supramolecular chemistry heavily relies on molecules capable of forming directional interactions, a role for which dithiols are well-suited. acs.orgacs.org

Role as Chelating Ligand in Transition Metal Catalysis [1, 5, 7]

Polymer Science and Engineering Applications of this compound

In polymer science, this compound serves as a key monomer and cross-linking agent, particularly in the realm of "click" chemistry. mdpi.comresearchgate.net Its two thiol groups can readily participate in addition reactions with various unsaturated functional groups, leading to the formation of diverse polymer structures.

Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. mdpi.comrsc.org this compound is an ideal monomer for these polymerizations due to its bifunctionality.

In a thiol-ene polymerization , the thiol groups of this compound react with the double bonds (enes) of a co-monomer in a radical-mediated step-growth mechanism. rsc.org This reaction can be initiated by light (photopolymerization) or heat. mdpi.comrsc.org The process involves the alternating addition of a thiyl radical to an ene and subsequent chain transfer to another thiol group, regenerating the thiyl radical. rsc.org This step-wise mechanism leads to the formation of homogeneous polymer networks. rsc.org

Thiol-yne polymerizations are similar but involve the reaction of thiols with alkynes (ynes). A key feature of the thiol-yne reaction is that each alkyne group can potentially react with two thiol groups in a two-step process. rsc.orgrsc.org This double addition leads to a higher cross-link density in the resulting polymer network compared to analogous thiol-ene systems. rsc.org The reaction typically proceeds via the initial addition of a thiyl radical to the alkyne to form a vinyl sulfide (B99878), which can then react with a second thiyl radical. rsc.org

The choice of monomers, including dithiols like this compound, allows for the tuning of the final polymer's properties, such as its refractive index, thermal stability, and mechanical behavior. researchgate.netacs.org

Below is an interactive table summarizing key aspects of thiol-ene and thiol-yne polymerizations involving monomers like this compound.

| Feature | Thiol-Ene Polymerization | Thiol-Yne Polymerization |

| Reactants | Multifunctional thiol + Multifunctional ene | Multifunctional thiol + Multifunctional yne |

| Mechanism | Radical-mediated step-growth rsc.org | Radical-mediated step-growth rsc.org |

| Key Characteristic | Single addition of thiol to ene rsc.org | Double addition of thiol to yne possible rsc.orgrsc.org |

| Cross-link Density | Lower | Higher rsc.org |

| Initiation | Photo or thermal initiation mdpi.comrsc.org | Photo or thermal initiation rsc.org |

The bifunctionality of this compound makes it an effective cross-linking agent for creating robust polymer networks. Cross-linking is the process of forming chemical bonds between polymer chains, which transforms a liquid resin or a thermoplastic material into a more rigid and durable thermoset.

In thiol-ene and thiol-yne systems, when this compound is reacted with multifunctional enes or ynes (monomers with more than two reactive groups), a three-dimensional network is formed. researchgate.netgoogleapis.com The dithiol acts as a bridge, connecting different polymer chains together. The resulting cross-linked polymers often exhibit enhanced thermal stability and mechanical strength due to the formation of a covalently bonded network. researchgate.netgoogleapis.com

The properties of the final cross-linked material can be precisely controlled by adjusting the stoichiometry of the thiol and ene/yne groups, as well as the functionality of the monomers used. For example, using a trithiol with a di-ene would lead to a different network structure and properties than using a dithiol with a tri-ene. This versatility allows for the design of materials with specific characteristics tailored for various applications, from optical polymers to advanced thermosets. researchgate.netgoogleapis.com

Precursor for Advanced Polythioether Materials

This compound serves as a valuable monomer in the synthesis of advanced polythioether materials. These polymers, characterized by sulfur atoms in their backbone, exhibit a range of desirable properties, including high refractive indices, good thermal stability, and resistance to solvents. The incorporation of this compound, with its specific four-carbon aliphatic chain and thiol group placement, influences the final properties of the polymer, such as its flexibility and melting temperature.

The primary methods for synthesizing polythioethers from dithiols like this compound involve step-growth polymerization reactions where the thiol groups react with complementary functional groups.

Research Findings:

Thiol-Ene and Thiol-Yne Polymerization: A prominent route to polythioethers is the "click" reaction between a dithiol and a diene (thiol-ene) or a diyne (thiol-yne). These reactions are known for their high efficiency, mild reaction conditions, and high yields. In a typical thiol-yne polymerization, a dithiol is reacted with a monomer containing two alkyne groups, often catalyzed by a base or initiated by light. acs.orgkit.edu For instance, research has demonstrated the extremely rapid synthesis of polythioethers by reacting dithiols with dimethyl acetylenedicarboxylate (B1228247) in the presence of an organobase catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org While many studies use 1,6-hexanedithiol (B72623) as a model, they note that a diverse library of dithiols, including butanedithiol isomers, can be employed to tune polymer properties. acs.orgkit.edu

Polycondensation Reactions: this compound can also be used in polycondensation reactions. For example, the thiol-dibromomaleimide polymerization involves a substitution reaction between a dithiol and a dibromomaleimide monomer to create linear poly(maleimide thioether)s. acs.org This method allows for the synthesis of polymers with molecular weights ranging from 7.3 to 68.2 kDa. acs.org

Oxidative Polymerization: Another approach is the oxidative coupling of dithiols to form poly(disulfide)s. This reaction can be catalyzed by various agents and results in polymers with redox-sensitive disulfide bonds in the backbone. acs.org

The choice of dithiol is critical in defining the polymer's characteristics. Research on poly(disulfide)s synthesized via an organocatalytic route showed that polymers made from 1,3-propanedithiol (B87085) and 1,4-butanedithiol (B72698) exhibited high melting temperatures (Tm) over 100 °C, indicating a high degree of chain packing and crystallinity. acs.org

| Polymerization Method | Co-monomer Type | Catalyst/Initiator | Key Features |

| Thiol-Yne Polymerization | Dialkyne (e.g., Dimethyl Acetylenedicarboxylate) | Organobase (e.g., TBD) | Extremely rapid (minutes), high molecular weight (~50 kDa), versatile monomer scope. acs.org |

| Thiol-Ene Polymerization | Diene | UV light, Photoinitiator | "Click" chemistry, high efficiency, mild conditions, forms thioether linkages. kit.edu |

| Thiol-Dibromomaleimide Polymerization | Dibromomaleimide | Base (e.g., Triethylamine) | Forms poly(maleimide thioether)s, allows for post-polymerization modification. acs.org |

| Oxidative Polymerization | None (self-coupling) | Oxidizing agent, Organocatalyst (e.g., PPh3/DIAD) | Forms redox-active poly(disulfide)s. acs.org |

Design of Stimuli-Responsive Polymers Incorporating this compound Moieties

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or redox potential. The incorporation of this compound into polymer structures is a key strategy for designing redox-responsive materials. This responsiveness stems from the ability of its thiol groups to undergo reversible oxidation to form disulfide bonds.

Research Findings:

The disulfide bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the elevated concentrations of glutathione (B108866) (GSH) found inside cells and particularly in tumor tissues. acs.orgrsc.org This characteristic makes polymers containing these linkages highly valuable for biomedical applications like targeted drug delivery.

Self-Immolative Polymers (SIPs): One advanced class of stimuli-responsive materials is self-immolative polymers (SIPs), which depolymerize from end-to-end following a single trigger event. rsc.org Polydisulfides are a major type of SIP. A recent study focused on developing SIPs for drug delivery that respond to pathologically high GSH levels. rsc.org In this work, researchers synthesized copolymers of dithiothreitol (B142953) (DTT) and 1,4-butanedithiol (BDT) to tune the hydrophobicity and degradation behavior of the resulting polymer nanoparticles. rsc.org While this study used the 1,4-isomer, the principle of copolymerizing different dithiols to precisely control the properties of stimuli-responsive materials is a central strategy in the field.

Degradation Behavior: The structure of the dithiol monomer directly impacts the degradation of the corresponding polydisulfide. For polymers made from 1,4-butanedithiol and 1,5-pentanedithiol, depolymerization occurs via end-to-end degradation upon removal of a protective end-cap. rsc.org However, research has also noted that synthesizing SIPs from smaller dithiols like 1,3-propanedithiol can be challenging. rsc.org The specific 1,3-substitution pattern in this compound would lead to the formation of a six-membered 1,2-dithiane (B1220274) ring upon intramolecular oxidation, a relatively stable structure that influences the thermodynamics of polymer degradation. nih.gov

| Polymer Type | Stimulus | Responsive Moiety | Mechanism of Action | Application Example |

| Poly(disulfide)s | Reducing agents (e.g., Glutathione) | Disulfide bond (-S-S-) | Cleavage of disulfide bonds in the polymer backbone, leading to degradation. acs.orgrsc.org | Controlled drug release in reducing environments like tumor cells. rsc.org |

| Self-Immolative Poly(disulfide)s | End-cap cleavage, Reducing agents | Disulfide bond (-S-S-) | Triggered cascade of head-to-tail depolymerization into small molecules. rsc.org | Nanoparticulate drug delivery systems. rsc.org |

Catalysis and Organocatalysis Utilizing this compound

Ligand Precursor for Homogeneous and Heterogeneous Catalysts

In catalysis, ligands play a crucial role by binding to a metal center and modulating its electronic properties and steric environment, thereby controlling its activity and selectivity. Dithiols like this compound can be deprotonated to form dithiolate ligands, which are excellent at stabilizing metal ions and forming multinuclear metal-sulfur clusters. While direct research featuring this compound as a ligand is not extensively documented, studies on its isomers and close homologs demonstrate the significant potential of this class of molecules in catalysis.

Research Findings:

Homogeneous Catalysis - Hydrogenase Mimics: A significant area of research is the development of synthetic mimics of the active sites of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for hydrogen production. These mimics often feature diiron centers bridged by dithiolate ligands. Studies have utilized isomers like 2,3-butanedithiol (B1332177) to create diiron model complexes, investigating how modifications to the ligand structure impact electrocatalytic proton reduction. researchgate.net The dithiolate bridge is essential for maintaining the structural integrity and electronic properties of the catalytic core.

Heterogeneous Catalysis - Nanocluster Stabilization: In heterogeneous catalysis, dithiolates can act as linkers or surface-modifying agents for metal nanoparticles. A study on Au-Pt alloy nanoclusters (NCs) demonstrated that replacing some of the monothiolate ligands with a dithiolate ligand (1,3-propanedithiolate) significantly altered the surface structure of the NCs. chemrxiv.org This modification created new, longer staple motifs on the cluster surface, which in turn enhanced the electrocatalytic activity for the hydrogen evolution reaction (HER). The mass activity of the dithiolate-modified NCs was up to 4.9 times higher than that of the parent NCs stabilized only by monothiolates. chemrxiv.org This highlights how dithiolate ligands can be used to rationally engineer the active sites on a catalyst's surface. Theoretical studies have also explored the adsorption and dissociation of dithiols on gold surfaces, which is fundamental to creating functionalized surfaces for catalysis. researchgate.net

| Catalyst System | Dithiol/Dithiolate Used | Role of Dithiolate Ligand | Application |

| [FeFe]-Hydrogenase Mimics | 2,3-Butanedithiol (isomer) | Bridges two iron centers, stabilizing the catalytic core. researchgate.net | Electrocatalytic proton reduction (H2 production). researchgate.net |

| Au-Pt Alloy Nanoclusters | 1,3-Propanedithiol (homolog) | Replaces monothiolate ligands, alters surface staple structure, exposes more active sites. chemrxiv.org | Electrocatalytic Hydrogen Evolution Reaction (HER). chemrxiv.org |

Role as an Organocatalyst or Co-catalyst in Organic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While this compound is a key reactant in many transformations, its direct role as an organocatalyst is not well-established in the literature. Instead, it frequently serves as a crucial building block in reactions that are themselves promoted by organocatalysts.

Research Findings:

The primary role of this compound in the context of organocatalysis is as a monomer for polymerization reactions driven by an external organic catalyst.

Organocatalyzed Polymerization: Research has shown that poly(disulfide)s can be synthesized from dithiols and an azodicarboxylate (like DIAD) in a process that is efficiently catalyzed by organocatalysts such as triphenylphosphine (B44618) (PPh3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In this system, the dithiol is the monomer that forms the polymer backbone, while the phosphine (B1218219) or amine acts as the true catalyst, being regenerated at the end of the reaction cycle. acs.org Similarly, the rapid synthesis of polythioethers from dithiols and activated alkynes is achieved using a catalytic amount of a strong organobase like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org In these examples, the function of this compound is that of a substrate for the organocatalyst, not a catalyst itself.

Therefore, in the field of organocatalysis, this compound is best described as a key reactant whose transformations are enabled and controlled by catalytic quantities of small organic molecules.

Materials Science and Nanoscience Applications

Precursor for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline, porous materials constructed from metal nodes and organic linkers (for MOFs) or entirely from organic building blocks linked by covalent bonds (for COFs). rsc.orgtcichemicals.com The synthesis of highly ordered, crystalline frameworks typically relies on rigid and geometrically well-defined linkers, such as aromatic carboxylates, amines, or boronic acids, to ensure predictable and porous structures. tcichemicals.comresearchgate.net

The use of flexible, aliphatic linkers like this compound in traditional MOF and COF synthesis is uncommon, as their conformational freedom can disrupt the long-range order required for crystallinity. However, innovative strategies have emerged that utilize dithiols to create novel, crystalline framework materials.

Research Findings:

Hydrogen-Bonded Crosslinked Organic Frameworks (HCOFs): A notable approach involves the use of alkyldithiols to crosslink molecular crystals into porous frameworks. unimi.it In this method, a primary organic building block is first crystallized into an ordered, non-covalent hydrogen-bonded framework. Subsequently, this pre-organized structure is exposed to a dithiol and UV light, which initiates a photo-induced thiol-ene reaction. This covalently "stitches" the framework together without losing the single-crystalline nature of the parent material. This topochemical synthesis has been used to create a series of topologically diverse, single-crystalline HCOFs with alkyldithiols of varying lengths. unimi.it These materials integrate high structural order with the flexibility imparted by the dithiol crosslinkers, resulting in frameworks that can undergo massive, guest-induced elastic expansion. For example, one such HCOF demonstrated a record-breaking aqueous iodine uptake of 3.57 g/g, indicating that the dynamic expansion created a guest-induced porosity far greater than its permanent voids. unimi.it This work demonstrates a powerful method for incorporating flexible dithiols into crystalline, functional materials.

While this compound is not explicitly named as a primary linker in mainstream MOF or COF synthesis, its potential as a flexible cross-linker in advanced framework materials like HCOFs represents a significant area of contemporary research.

Surface Functionalization of Nanomaterials and Quantum Dots

The thiol groups of this compound exhibit a strong affinity for the surfaces of various nanomaterials, including metallic nanoparticles and semiconductor quantum dots. This property is harnessed to modify and enhance the characteristics of these materials for specific applications.

Research has demonstrated the use of dithiols, such as 1,4-butanedithiol, for the functionalization of multiwalled carbon nanotubes (MWNTs). capes.gov.bracs.org In these studies, gold nanoparticles were successfully deposited onto the surface of MWNTs that had been functionalized with aliphatic bifunctional thiols. capes.gov.bracs.org This process creates a stable linkage between the nanoparticles and the nanotubes, which is crucial for the development of advanced composite materials.

In the realm of quantum dots (QDs), dithiols like 1,4-butanedithiol serve as molecular anchors. researchgate.net They are used to create a stable connection between single lead sulfide (PbS) colloidal quantum dots and gold electrodes in nanogap transistor setups. researchgate.net This precise anchoring is essential for the fabrication of high-quality single QD transistors. researchgate.net Furthermore, the length of the dithiol linker can influence the electronic coupling within QD assemblies. Shorter dithiols can replace longer, insulating ligands, thereby enhancing transport properties in QD films.

The functionalization process often involves a ligand exchange where the native, often bulky and insulating, ligands on the quantum dots are replaced with shorter dithiols. This has been shown to improve the quantum yield and reduce the toxicity of the core quantum dot. One method involves capping core-shell quantum dots with a butanedithiol solution to facilitate this ligand exchange. optica.org This strategy is vital for creating stable and efficient QD-based devices. For instance, studies have explored the use of various dithiols, including 1,3-propanedithiol and 1,4-butanedithiol, to create dimers of CdSe quantum dots, where the interparticle distance and electronic coupling can be precisely controlled. europa.eu

Integration into Advanced Sensor Architectures

The ability of this compound to interact with and modify surfaces makes it a valuable component in the design of advanced sensors. Its integration into sensor architectures can enhance sensitivity, selectivity, and stability.

Bioresorbable sensors represent a significant area of application. In this field, polymers derived from dithiols are used as encapsulants for electronic components. For example, a biodegradable polyanhydride, PBTPA (poly butanedithiol 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione pentenoic anhydride), has been synthesized and utilized as an organic encapsulant. google.commdpi.com This material controls the diffusion of water, thereby defining the operational lifecycle of implantable and bioresorbable sensors. google.commdpi.com These sensors are designed to monitor physiological parameters, such as intracranial pressure, and then safely dissolve within the body, eliminating the need for surgical removal. northwestern.edu

The working principle of some of these advanced sensors relies on changes in electrical properties. For instance, resistor-based biodegradable sensors can be functionalized to detect changes in their environment. mdpi.com The stable operation of such sensors often depends on robust encapsulation, which can be achieved with dithiol-based polymers. northwestern.edu Furthermore, research into single quantum dot resonant tunneling transistors has utilized 1,4-butanedithiol to anchor PbS quantum dots between electrodes, forming the basis of a highly sensitive device. researchgate.net

Role as a Building Block in Complex Organic Synthesis

Beyond surface functionalization, this compound serves as a crucial building block in the synthesis of more complex organic molecules and polymers. Its two thiol groups provide reactive sites for a variety of chemical transformations.

Dithiols are key components in the synthesis of novel polymers through reactions like thiol-ene and thiol-yne chemistry. kit.edumdpi.com These "click" reactions are highly efficient and allow for the creation of polymers with well-defined structures and functionalities. kit.edu For example, 1,4-butanedithiol has been used in thiol-ene polyaddition reactions to create tetrazole-decorated polymers. kit.edu Similarly, it has been employed in the synthesis of dithiol-yne comb copolymers. mdpi.com

The versatility of this compound and its isomers as building blocks is further demonstrated in their use to create polyester (B1180765) thermosets through Michael-addition reactions. researchgate.net In these syntheses, various dithiols, including 1,3-propanedithiol and 1,4-butanedithiol, are reacted with other monomers to form crosslinked polymer networks with desirable thermomechanical properties. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Dithiols are valuable nucleophiles in such reactions.

Research has shown the use of dithiols in the synthesis of macrocyclic compounds. For instance, attempts to use long-chain α,ω-dithiols like 1,3-propanedithiol and 1,4-butanedithiol in a three-component reaction with malononitrile (B47326) and aldehydes were explored. rsc.orgrsc.org While in some cases this led to polymerization, the potential for dithiols to participate in MCRs to form large, complex ring structures is an active area of research. rsc.orgrsc.org The ability to construct such macrocycles is significant for applications in host-guest chemistry and materials science. rsc.org Another study demonstrated a four-component reaction between a borylated dendralene, an organolithium reagent, and two different electrophiles to produce highly substituted 1,3-dienes with excellent stereoselectivity. nih.gov

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. While direct examples employing chiral this compound are not prevalent in the provided context, the principles of using chiral reagents to control stereochemistry are well-established.

The structure of this compound contains a stereocenter at the third carbon atom, meaning it can exist as (R) and (S) enantiomers. The use of such chiral dithiol reagents in synthesis would be expected to influence the stereochemical outcome of reactions. For instance, in the synthesis of aziridines, various stereoselective methods have been developed using chiral catalysts and auxiliaries to control the formation of specific stereoisomers. researchgate.net Similarly, stereoselective aldol (B89426) reactions have been achieved using chiral boron enolates to produce syn aldols with high diastereoselectivity. The application of chiral dithiols in reactions like the formation of dithianes from carbonyl compounds could provide a route to chiral building blocks for natural product synthesis. organic-chemistry.org

Advanced Analytical and Spectroscopic Methodologies for 1,3 Butanedithiol Research

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are indispensable for separating 1,3-butanedithiol from reaction mixtures, assessing its purity, and monitoring the progress of chemical transformations.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound research, GC-MS is instrumental in monitoring the progress of reactions, identifying intermediates, and characterizing byproducts. rsc.org For instance, in syntheses involving this compound, GC-MS analysis of the crude reaction mixture can reveal the formation of various side products, aiding in the optimization of reaction conditions. rsc.org The NIST Mass Spectrometry Data Center provides Kovats retention indices for this compound, which are valuable for its identification in complex mixtures. nih.gov

Table 1: Kovats Retention Indices for this compound nih.gov

| Phase Type | Index Value |

| Semi-standard non-polar | 995 |

| Standard polar | 1456 |

This table presents the Kovats retention indices for this compound on different types of gas chromatography columns, which aids in its identification.

While GC-MS is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound, particularly for quantitative purposes. HPLC can be employed to determine the purity of this compound samples and to quantify its concentration in various matrices. Although specific HPLC methods for this compound are not extensively detailed in the provided search results, the general principles of HPLC make it a viable and valuable tool for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Byproducts [1, 34]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of this compound and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR spectra are routinely used to confirm the structure of this compound and to identify the products and intermediates of its reactions. nih.gov The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present. nih.gov For example, in the study of oligomerization reactions of substituted thiols, ¹H and ¹³C NMR were essential for characterizing the resulting products.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Butanediol (B41344) hmdb.cachemicalbook.com

| Atom No. | Chemical Shift (ppm) |

| 1 | 24.5 |

| 2 | 43.1 |

| 3 | 64.9 |

| 4 | 67.5 |

This table shows the predicted ¹³C NMR chemical shifts for the related compound 1,3-butanediol, offering an estimation of the expected spectral data for this compound.

For more complex analytical challenges, advanced NMR techniques such as two-dimensional (2D) NMR and Diffusion-Ordered Spectroscopy (DOSY) are employed. 2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei, aiding in the unambiguous assignment of signals and the elucidation of complex molecular structures. amazonaws.com DOSY, on the other hand, separates NMR signals based on the diffusion coefficients of molecules, which can be useful for analyzing mixtures and studying intermolecular interactions. While specific applications of these advanced techniques to this compound are not detailed in the search results, their utility in characterizing complex organosulfur compounds is well-established. core.ac.uk

1H and 13C NMR for Structural Confirmation of Reaction Intermediates and Products [1, 9, 16, 29, 34]

Vibrational Spectroscopy for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides insights into the conformational properties and intermolecular interactions of this compound. nih.govsoton.ac.uk These techniques probe the vibrational modes of molecules, which are sensitive to their geometry and environment.

FTIR (Fourier-transform infrared) spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding. The IR spectrum of this compound, for example, would exhibit characteristic absorption bands for the S-H and C-S stretching vibrations. nih.gov Analysis of the positions and shapes of these bands can provide information about the conformational isomers present and their relative populations. Raman spectroscopy, a complementary technique, is also sensitive to molecular vibrations and can provide valuable information about the skeletal modes of the molecule. soton.ac.uk The study of related dithiols has shown that vibrational spectroscopy can be used to investigate conformational preferences and weak intramolecular interactions, such as S-H···S hydrogen bonds. uva.es

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, IR analysis confirms the presence of its defining thiol (S-H) and alkyl (C-H, C-C) groups. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

The IR spectrum of a simple dithiol like this compound is characterized by several key absorption bands. The most diagnostic is the S-H stretching vibration, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. This peak is a clear indicator of the thiol functional group. In the case of the closely related isomer, 1,4-butanedithiol (B72698), this peak is observed at 2556 cm⁻¹. rsc.org The C-H stretching vibrations from the butane (B89635) backbone are observed as strong, sharp peaks in the 2850-2975 cm⁻¹ range. docbrown.info Additionally, C-H bending and C-C skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. docbrown.inforesearchgate.net The absence of strong absorptions in other characteristic regions (e.g., ~1700 cm⁻¹ for C=O or ~3400 cm⁻¹ for O-H) can confirm the purity of the compound. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2975 | Strong, Sharp |

| S-H Stretch | Thiol | 2550 - 2600 | Weak, Sharp |

| C-H Bend/Deformation | Alkyl (CH₃, CH₂) | 1365 - 1470 | Medium |

| C-C Skeletal Vibrations | Alkane Backbone | 720 - 1300 | Weak to Medium |

This table summarizes the principal IR absorption frequencies expected for this compound based on known functional group analysis. rsc.orgdocbrown.info

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a powerful, non-destructive technique that is particularly well-suited for the in situ monitoring of chemical reactions in real-time. It provides information about vibrational modes, similar to IR spectroscopy, but is highly sensitive to non-polar bonds, making it ideal for studying the sulfur chemistry of this compound.

This methodology has been effectively used to monitor the formation and cleavage of disulfide (S-S) bonds during reactions involving thiols like L-cysteine. researchgate.netrsc.orgrsc.org For reactions involving this compound, such as oxidation to form cyclic disulfides or polymerization via thiol-ene reactions, Raman spectroscopy can track the reaction progress directly. The key is to monitor the intensity of specific Raman bands corresponding to the reactants and products. For instance, the consumption of this compound would be observed by the disappearance of the characteristic S-H stretching peak (around 2570 cm⁻¹). researchgate.net Simultaneously, the formation of a disulfide bond in an oxidation reaction would lead to the appearance of a new peak for the S-S stretch (typically 500-550 cm⁻¹). This allows for the real-time analysis of reaction kinetics and mechanisms without disturbing the reaction mixture. rsc.org

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Thiol (S-H) | Stretch | ~2570 | Disappearance indicates consumption of this compound. researchgate.net |

| Disulfide (S-S) | Stretch | ~510 | Appearance indicates formation of oxidation/dimerization product. researchgate.net |

| Alkene (C=C) | Stretch | ~1640 | Disappearance indicates consumption of co-reactant in thiol-ene polymerization. |

| Thioether (C-S) | Stretch | 600 - 800 | Appearance/change indicates product formation in thiol-ene or other addition reactions. researchgate.net |

This table outlines the diagnostic Raman peaks used to monitor the chemical transformation of this compound in various reactions.

X-ray Crystallography of this compound Derivatives and Metal Complexes

This technique is crucial in coordination chemistry where this compound can act as a bidentate ligand, binding to a metal center through its two sulfur atoms to form a chelate ring. The analysis of such complexes reveals how the ligand coordinates to the metal, the resulting coordination geometry (e.g., square-planar, tetrahedral, or octahedral), and the conformation of the six-membered chelate ring. Although crystal structures for complexes of the specific 1,3-isomer are not widely published, extensive work on related isomers like 1,2-butanedithiol (B95073) demonstrates the power of this method. For example, X-ray analysis of diiron-1,2-butanedithiolate complexes has provided detailed structural data, confirming the "butterfly" structure of the [Fe₂S₂] core. rsc.org Similar analysis of a this compound complex would precisely define the Fe-S bond lengths and the S-Fe-S "bite" angle, which are critical parameters for understanding electronic structure and reactivity. rsc.orgrsc.orgresearchgate.net

| Structural Parameter | Description | Typical Value (Å or °) |

|---|---|---|